molecular formula C11H11BrN2O2 B1275791 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one CAS No. 81122-69-2

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B1275791
CAS No.: 81122-69-2
M. Wt: 283.12 g/mol
InChI Key: PINQJWLHQPEMAX-UHFFFAOYSA-N
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Description

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one has been a significant compound in synthetic chemistry. It has been used in the synthesis of various heterocyclic compounds. For instance, 4-Bromo-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-one reacted with various reagents to form 4-substituted heterocycles-5-pyrazolones (Youssef, 1984). Similarly, 4-Hydroxymethyl-2-pyrazolin-5-one was essential in the preparation of new 4-arylazo-4-hydroxymethyl-2-pyrazolin-5-one and its derivatives for dyeing polyester fabrics (Metwally, Khalifa, & Amer, 2008).

Antioxidant Activity

This compound has also been investigated for its potential in forming derivatives with antioxidant properties. A study by Gaffer et al. (2017) utilized 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one as a core for synthesizing thiazolyl–pyrazolone compounds, which were then evaluated for their antioxidant activity using the ABTS Radical Cation Decolorization Assay (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).

Biomedical Applications

The compound's derivatives have shown promise in various biomedical applications. For instance, Ryzhkova et al. (2020) investigated an electrochemically induced transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one, leading to a compound with potential in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Antimicrobial Activity

Several derivatives of this compound have been synthesized with potent antimicrobial activity. Farag et al. (2008) synthesized a series of phenylpyrazoles with different aromatic ring systems that exhibited significant in vitro antimicrobial activities (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Antidepressant Activities

In the field of medicinal chemistry, derivatives of this compound have been explored for their antidepressant properties. For example, Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives, which were evaluated for their antidepressant activities in mice, showing promising results (Palaska, Aytemir, Uzbay, & Erol, 2001).

Safety and Hazards

The compound “4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole” has some safety hazards associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-13-9(7-15)10(12)11(16)14(13)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINQJWLHQPEMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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